molecular formula C42H62O16 B1248324 Draconin B

Draconin B

Cat. No.: B1248324
M. Wt: 822.9 g/mol
InChI Key: RKZQYSQHBPDHHB-ASZZWXFMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Draconin B is a cytotoxic compound isolated from Dracaena draco, a plant species traditionally used in medicinal practices. Chemically, it belongs to a class of bioactive molecules characterized by unique structural features, including specific functional groups and stereochemistry that contribute to its biological activity . This compound exhibits moderate cytotoxicity against various cancer cell lines, making it a subject of interest in pharmacological research. Its molecular structure includes a polycyclic framework with hydroxyl and ketone groups, which are critical for its interactions with cellular targets .

Properties

Molecular Formula

C42H62O16

Molecular Weight

822.9 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-3-acetyloxy-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,3'S,4S,4'S,6S,7S,8R,9S,12S,13R,14R,16R)-3',4',16-trihydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C42H62O16/c1-17-15-52-42(37(50)31(17)47)18(2)30-28(58-42)14-26-24-9-8-22-12-23(45)13-29(41(22,7)25(24)10-11-40(26,30)6)56-38-35(33(49)27(46)16-51-38)57-39-36(55-21(5)44)34(54-20(4)43)32(48)19(3)53-39/h8,18-19,23-39,45-50H,1,9-16H2,2-7H3/t18-,19-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

RKZQYSQHBPDHHB-ASZZWXFMSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC(=O)C)OC(=O)C)C)C)O[C@]18[C@H]([C@H](C(=C)CO8)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC(=O)C)OC(=O)C)C)C)OC18C(C(C(=C)CO8)O)O

Synonyms

draconin B

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

  • Draconin A : Shares a core polycyclic skeleton with this compound but differs in the position of hydroxyl groups and the degree of oxidation. This variation influences its solubility and binding affinity to cellular receptors .
  • Draconin C : Structurally similar to this compound but lacks a critical ketone group. This absence correlates with its lack of cytotoxic activity, suggesting that the ketone moiety is essential for bioactivity .

Bioactivity and Cytotoxicity

A comparative analysis of cytotoxicity reveals significant differences:

Compound Cytotoxic Activity Key Structural Features Source
Draconin A Moderate Hydroxyl groups at C-3 and C-7 Dracaena draco
This compound High Ketone at C-5, hydroxyl at C-9 Dracaena draco
Draconin C Inactive No ketone, hydroxyl at C-12 Dracaena draco

Table 1: Comparative bioactivity and structural features of Draconin analogs .

This compound’s high cytotoxicity is attributed to its ketone group, which facilitates interactions with cellular enzymes involved in apoptosis. In contrast, Draconin C’s inactivity highlights the necessity of this functional group for bioactivity .

Pharmacokinetic and Dynamic Properties

  • This compound : Balanced hydrophobicity and hydrogen-bonding capacity enhance membrane permeability and target engagement.
  • Draconin C : Increased polarity from extra hydroxyl groups may limit cellular uptake, contributing to its inactivity .

Research Findings and Mechanistic Insights

Recent studies emphasize the role of functional groups in dictating bioactivity:

  • These dynamics influence photostability and reactivity, suggesting that this compound’s ketone group may participate in similar proton-transfer mechanisms, enhancing its stability in biological environments .
  • Structure-Activity Relationship (SAR) : The ketone group in this compound is critical for inducing DNA damage in cancer cells, while its absence in Draconin C abolishes this effect .

Challenges in Comparative Analysis

  • Separation Techniques : Like the tizanidine analogs (tizanidine A, B, C), Draconin analogs require advanced chromatographic methods for purification due to their structural similarity. Impurities or incomplete separation could lead to inaccurate bioactivity assessments .
  • This gap underscores the need for further research into pharmacokinetics and toxicity profiles.

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
  • Scaffold diversification : Synthesize derivatives with modifications at key positions (e.g., hydroxyl groups, side chains).
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate electrostatic/steric fields with bioactivity.
  • Crystallography : Resolve ligand-target co-crystal structures to guide rational design .

Tables for Methodological Reference

Research Stage Key Techniques Evidence-Based Guidance
Literature ReviewSystematic searches, PICO/FINER frameworksPrioritize gaps with clinical/mechanistic relevance
Experimental DesignDoE, redundancy, orthogonal validationMitigate variability via triplicate assays
Data Contradiction ResolutionTriangulation, meta-analysisReplicate under standardized conditions
Synthetic OptimizationRSM, green chemistry, chiral HPLCBalance yield and sustainability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Draconin B
Reactant of Route 2
Reactant of Route 2
Draconin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.